1-Hexyl-2-thiourea

QSAR Environmental Toxicology Ecotoxicology

1-Hexyl-2-thiourea (CAS 21071-27-2) is a mono-substituted N-alkyl thiourea with the molecular formula C₇H₁₆N₂S and a molecular weight of 160.28 g/mol. It is a solid at 20°C with a melting point of 82-83°C and a purity typically ≥95% from commercial suppliers.

Molecular Formula C7H16N2S
Molecular Weight 160.28 g/mol
CAS No. 21071-27-2
Cat. No. B1363784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-2-thiourea
CAS21071-27-2
Molecular FormulaC7H16N2S
Molecular Weight160.28 g/mol
Structural Identifiers
SMILESCCCCCCNC(=S)N
InChIInChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
InChIKeyLMYQWQCDUHNQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-2-thiourea (CAS 21071-27-2): Procurement Guide for Thiourea Derivatives in Research and Development


1-Hexyl-2-thiourea (CAS 21071-27-2) is a mono-substituted N-alkyl thiourea with the molecular formula C₇H₁₆N₂S and a molecular weight of 160.28 g/mol [1]. It is a solid at 20°C with a melting point of 82-83°C and a purity typically ≥95% from commercial suppliers [1]. This compound is a building block for coordination chemistry and is evaluated for applications such as corrosion inhibition and antimicrobial activity .

Why 1-Hexyl-2-thiourea Cannot Be Replaced by a Generic Thiourea Analog


Substituting 1-Hexyl-2-thiourea with a generic or closely related thiourea analog (e.g., thiourea, 1-methyl-2-thiourea, or 1-n-octyl-2-thiourea) is not scientifically sound due to the dramatic, non-linear impact of the alkyl chain length on physicochemical and biological properties. Systematic structure-activity relationship (QSAR) studies demonstrate that the toxicity profile, measured as pIGC50 against Tetrahymena pyriformis, changes significantly across the homologous series, with 1-Hexyl-2-thiourea occupying a distinct, intermediate position [1]. This difference in toxicity suggests that even minor alterations to the alkyl chain can profoundly affect a compound's interaction with biological systems, making direct substitution without re-validation a high-risk endeavor for any research or industrial application.

1-Hexyl-2-thiourea: A Quantitative Differentiation Guide from Closest Analogs


Ecotoxicological Profile: Intermediate Toxicity to T. pyriformis

In a comparative QSAR study of N-alkylthioureas, 1-Hexyl-2-thiourea exhibited a distinct, intermediate toxicity profile against the aquatic ciliate Tetrahymena pyriformis. The measured pIGC50 value was 0.86 log(L/mmol). This value is significantly higher (more toxic) than the parent compound thiourea (-1.32) and the less lipophilic 1-methyl-2-thiourea (-1.37), but significantly lower (less toxic) than the more lipophilic 1-n-octyl-2-thiourea (1.51) [1]. This data point defines its specific position within a predictable toxicity continuum, allowing for a more nuanced selection compared to analogs with less characterized environmental impact.

QSAR Environmental Toxicology Ecotoxicology

Lipophilicity (LogP) Characterization for Solubility and Membrane Permeability Prediction

Lipophilicity, a key determinant of solubility and membrane permeability, is precisely defined for this compound. The XLogP3 (computed octanol-water partition coefficient) for 1-Hexyl-2-thiourea is 1.9 [1]. This value distinguishes it from the parent compound thiourea, which has a negative or zero LogP, indicating high water solubility and low membrane permeability [2]. The hexyl chain provides a substantial increase in lipophilicity, making 1-Hexyl-2-thiourea more suitable for applications requiring organic solvent solubility or interaction with non-polar environments.

ADME Medicinal Chemistry Property Prediction

Target Engagement: Reported Binding to Human PPARα

1-Hexyl-2-thiourea has been reported as a ligand for the human peroxisome proliferator-activated receptor alpha (hPPARα). An in vitro binding assay measured its affinity with an IC50 of 68,000 nM (68 µM) [1]. While this affinity is relatively weak, it represents a defined biological activity that is not shared by all thiourea analogs and provides a specific biochemical starting point for research into this target.

Drug Discovery Nuclear Receptors Biochemical Assay

Where 1-Hexyl-2-thiourea is the Most Scientifically Sound Procurement Choice


QSAR and Environmental Fate Modeling

For researchers developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of alkylated compounds, 1-Hexyl-2-thiourea is an essential calibration compound. Its well-defined experimental pIGC50 value (0.86 log(L/mmol)) against T. pyriformis provides a critical data point for validating models that relate chain length and lipophilicity to aquatic toxicity [1].

Medicinal Chemistry: Fragment-Based Lead Discovery for PPARα

In a medicinal chemistry program targeting PPARα, 1-Hexyl-2-thiourea serves as a validated 'fragment hit' with a known, albeit weak, IC50 of 68 µM [1]. Its simple structure and moderate lipophilicity (XLogP3 = 1.9) make it a tractable starting point for hit-to-lead optimization, where structural modifications can be made to improve potency and selectivity [2].

Comparative Studies in Alkylthiourea Homologous Series

For any study investigating the effect of alkyl chain length on a physical, chemical, or biological property within the thiourea family, 1-Hexyl-2-thiourea represents a crucial intermediate. Its properties (e.g., pIGC50 = 0.86, XLogP3 = 1.9) can be directly compared to those of its shorter-chain (e.g., 1-n-butyl-2-thiourea, pIGC50 = -0.19) and longer-chain (e.g., 1-n-octyl-2-thiourea, pIGC50 = 1.51) analogs to establish structure-property trends [1][2].

Corrosion Inhibitor Research

As a thiourea derivative, 1-Hexyl-2-thiourea is a candidate for corrosion inhibition studies [1]. Its specific alkyl chain length and subsequent lipophilicity (XLogP3 = 1.9) may influence its adsorption onto metal surfaces, offering a distinct performance profile compared to other N-alkylthioureas. This makes it a valuable comparator in systematic investigations of corrosion inhibition mechanisms in acidic media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexyl-2-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.